Sorbitan monooleate

描述

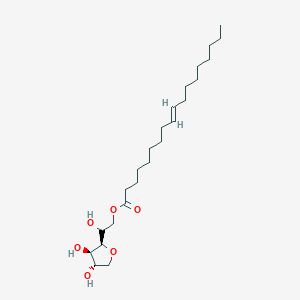

Structure

2D Structure

属性

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKJDSIEKMTRX-AAZCQSIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027397 | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |

| Record name | Sorbitan monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1338-43-8 | |

| Record name | Sorbitan monooleate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITAN MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Modifications

Esterification Pathways and Reaction Kinetics

The foundational chemical reaction for sorbitan (B8754009) monooleate is the esterification of water-loss sorbitol (sorbitan) with oleic acid btsjournals.comwikipedia.org. This process yields sorbitan monooleate, along with potential by-products such as sorbitan dioleate and trioleate, depending on the degree of esterification btsjournals.com.

The direct esterification of sorbitol with free fatty acids, such as oleic acid, can be performed, optionally in the presence of an esterification catalyst google.com. This reaction aims to achieve an average degree of hydroxyl substitution on the sorbitol molecule, typically ranging from about 3 to 5.5 fatty acid groups google.com. The molar ratio of free fatty acid to sorbitol is a critical parameter, with ratios from 5:1 to 15:1 being employed, and a preferred range of 7:1 to 12:1 to ensure a sufficient degree of esterification google.com.

Enzyme-catalyzed esterification offers an alternative pathway, particularly for achieving higher monoester content. For instance, lipase-catalyzed esterification of sorbitan with oleic acid in a solvent-free system can yield up to 95% theoretical production, with the immobilized lipase (B570770) producing significantly more monoester (approximately 80%) compared to chemical synthesis (around 50%) researchgate.net.

A common industrial approach involves a sequential synthesis, beginning with the etherification (dehydration) of sorbitol, followed by esterification btsjournals.com. Sorbitol is first dehydrated under the influence of an etherification catalyst to form various sorbitan isomers, including 1,4-sorbitan, 1,5-sorbitan, 2,5-sorbitan, and 1,4,3,6-sorbitan btsjournals.com. This pre-treatment step often involves heating sorbitol under reduced pressure (e.g., ≥0.096 Mpa) at temperatures between 80-120°C to remove inherent moisture and facilitate the formation of these cyclic ether derivatives btsjournals.com.

After the initial dehydration, oleic acid and an esterification catalyst are introduced to the synthesized sorbitan to produce this compound btsjournals.com. The balance between water loss during etherification and the subsequent esterification is crucial for product quality btsjournals.com. Protecting hydroxyl groups of sorbitol through ketalization, for example by reaction with acetone (B3395972) in the presence of HCl as a catalyst, has been shown to increase sorbitol's solubility in oleic acid, enabling esterification at lower temperatures (e.g., 135°C) and improving selectivity csic.esresearchgate.netrsc.org.

Mathematical models have been developed to describe the kinetics of sorbitol esterification reactions btsjournals.com. For instance, the esterification of sorbitol with lauric acid in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst has been successfully modeled as a reversible second-order reaction researchgate.netresearchgate.net. Kinetic parameters, including rate constants, are estimated through non-linear regression, and the temperature dependence of the reaction rate can be described using the Arrhenius equation researchgate.net.

For the esterification of sorbitol with azelaic acid, the Langmuir Hinshelwood Hougen Watson (LHHW) model has been effectively applied, indicating a mechanism where both sorbitol and azelaic acid molecules chemisorb onto active sites researchgate.net. Activation energies for these reactions can vary; for example, the esterification of sorbitol with lauric acid catalyzed by p-TSA has an activation energy of 50.8 kJ/mol researchgate.net.

Etherification Pre-treatments and Sequential Synthesis

Catalytic Systems and Process Optimization

The choice of catalyst and the optimization of reaction parameters are pivotal in controlling the yield, purity, and characteristics of the synthesized this compound.

For the etherification of sorbitol, various catalysts have been investigated. Homogeneous catalysts, including both acids (e.g., p-toluenesulfonic acid, sulfuric acid, phosphoric acid) and alkalis (e.g., NaOH, KOH, alkaline carbonates), are commonly employed csic.esgoogle.com. Acid catalysts are generally understood to catalyze the ether formation reaction google.com.

In a specific study, catalyst Z1 (concentration 1.1%) was identified as optimal for sorbitol etherification, achieving a hydroxyl value of 1,375-1,399 mgKOH/g and a water loss degree of 0.93-0.98 btsjournals.com.

Optimizing reaction parameters is crucial for efficient this compound synthesis.

Temperature: Reaction temperature significantly influences the degree of esterification and product quality, including color google.com. For sorbitol etherification, an optimal temperature of 150°C has been reported btsjournals.com. In the subsequent esterification step, temperatures typically range from 180°C to 215°C, with higher temperatures accelerating kinetics but potentially leading to undesirable color formation or degradation of sorbitol into by-products google.com. For this compound synthesis using zinc oxide (ZnO) as a catalyst, an optimal temperature of 210°C was identified researchgate.net. Some composite catalyst methods operate at material final temperatures of 210-220°C google.com.

Reaction Time: The duration of the reaction impacts the completeness of esterification and the potential for ester decomposition researchgate.netgoogle.com. For sorbitol etherification, an optimal reaction time of 90 minutes was found btsjournals.com. In the esterification of sorbitol and oleic acid with 0.2% ZnO catalyst, a reaction time of 2.5 hours at 210°C in vacuum yielded favorable results researchgate.net. Other methods utilizing composite catalysts suggest reaction times of 8.5-9 hours google.com.

Molar Ratio: The molar ratio of reactants is critical. For a two-step synthesis (etherification followed by esterification), a molar ratio of anhydrous sorbitol to oleic acid of 1:1.61 has been used btsjournals.com. In direct esterification processes, a molar ratio of free fatty acid to sorbitol from 5:1 to 15:1 is often used, with 7:1 to 12:1 being preferred google.com.

Catalyst Concentration: The concentration of the catalyst plays a vital role. For instance, in the etherification stage, an optimal catalyst Z1 concentration of 1.1% was determined btsjournals.com. For the synthesis of this compound using zinc oxide, a catalyst concentration of 0.2% was found to be optimal researchgate.net.

Vacuum Conditions: Conducting reactions under vacuum is a common practice, particularly for dehydration and to facilitate water removal, which helps drive the equilibrium towards ester formation btsjournals.comresearchgate.netgoogle.com. For sorbitol etherification, a vacuum degree of no less than 0.096 Mpa has been specified btsjournals.com. Reduced pressure systems have been shown to increase the production of sorbitan oleate (B1233923) researchgate.net.

Inert Atmosphere: To prevent oxidation of oleic acid and maintain product quality, reactions are often carried out under an inert atmosphere, such as nitrogen protection btsjournals.com.

Hydroxyl Value and Water Loss: Monitoring the hydroxyl value is crucial, especially during the etherification step, to ensure the desired degree of dehydration. For synthetic sorbitan, a hydroxyl value of 1,375-1,399 mgKOH/g and a water loss degree of 0.93-0.98 are considered optimal btsjournals.com.

Data Table: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimal Value/Range | Reference |

| Etherification | ||

| Catalyst Z1 Conc. | 1.1% | btsjournals.com |

| Reaction Temperature | 150°C | btsjournals.com |

| Reaction Time | 90 minutes | btsjournals.com |

| Vacuum Degree | ≥0.096 Mpa | btsjournals.com |

| Hydroxyl Value (Sorbitan) | 1,375-1,399 mgKOH/g | btsjournals.com |

| Water Loss Degree | 0.93-0.98 | btsjournals.com |

| Esterification | ||

| Reaction Temperature | 210°C (with ZnO catalyst) | researchgate.net |

| 190-240°C (general) | ||

| 210-220°C (composite catalyst) | google.com | |

| Reaction Time | 2.5 hours (with ZnO catalyst) | researchgate.net |

| 8.5-9 hours (composite catalyst) | google.com | |

| Oleic Acid:Sorbitol Molar Ratio | 1.61:1 (anhydrous sorbitol) | btsjournals.com |

| 5:1 to 15:1 (direct esterification) | google.com | |

| Catalyst (ZnO) Conc. | 0.2% | researchgate.net |

| Vacuum | Applied during reaction | researchgate.netgoogle.com |

| Atmosphere | Nitrogen protection | btsjournals.com |

Data Table: Quality Indicators of Synthesized this compound (Span 80) under Optimized Conditions

| Quality Indicator | Value (Optimized Synthesis with ZnO Catalyst) | Reference |

| Acid Value | 5.8 mgKOH/g | researchgate.net |

| Saponification Value | 154.1 mgKOH/g | researchgate.net |

| Hydroxyl Value | 207.3 mgKOH/g | researchgate.net |

Catalyst Selection for Sorbitol Etherification

Enzyme-Catalyzed Synthesis and Selectivity

Enzyme-catalyzed synthesis presents an environmentally benign and often more selective alternative to traditional chemical methods for producing sorbitan esters, including this compound.

Lipase-Mediated Esterification

The synthesis of this compound and other sorbitan esters can be effectively carried out using lipases as biocatalysts. Lipases derived from microorganisms such as Candida antarctica (e.g., Novozym 435) and Aspergillus terreus have demonstrated efficacy in catalyzing the esterification of sorbitan or dehydrated sorbitol with fatty acids fishersci.benih.govnih.govnih.gov.

Reaction conditions for lipase-mediated esterification often involve solvent-free systems, which are preferred for their environmental benefits and the ability to achieve high substrate concentrations, ranging from 3.63 to 6.67 M nih.govspectrumchemical.com. For instance, studies have shown that lipase-catalyzed esterification of sorbitan with oleic acid in a solvent-free system can achieve high conversion yields, reaching up to 95% of the theoretical maximum under optimized conditions nih.gov. The continuous removal of water, a byproduct of the esterification reaction, is critical for shifting the equilibrium towards product formation and maintaining the activity and stability of the immobilized enzymes fishersci.be. Azeotropic mixtures, such as tert-butanol/n-hexane, have been utilized to facilitate this water removal foodb.ca.

Regioselective Synthesis Strategies

One of the significant advantages of enzyme-catalyzed synthesis over conventional chemical methods is its inherent regioselectivity. This allows for the preferential formation of specific monoesters, leading to a higher purity of the desired product. For example, in the synthesis of sorbitan oleate, lipase-catalyzed esterification has been shown to yield approximately 80% monoester content, a notable increase compared to the roughly 50% monoester obtained through chemical synthesis nih.gov.

The regioselectivity in lipase-catalyzed reactions is influenced by several factors, including the specific type of lipase employed, the solvent system, and the control of water activity within the reaction environment fishersci.benih.gov. Aspergillus terreus lipase, for instance, has demonstrated a unique ability to catalyze esterification reactions with high regioselectivity, achieving up to 96% conversion to sorbitol 1(6)-monostearate in n-hexane nih.gov. This particular lipase also exhibits selective discrimination between saturated and monounsaturated fatty acids, indicating its potential for targeted synthesis nih.gov. Maintaining a low water activity, often achieved through the use of specific enzyme immobilization matrices, is vital as it impacts the initial reaction rate and can prevent diffusion limitations in highly viscous reaction media nih.govspectrumchemical.com.

Table 1: Comparison of Monoester Content in Sorbitan Oleate Synthesis

| Synthesis Method | Monoester Content (%) |

| Enzymatic (Lipase-catalyzed) | ~80 nih.gov |

| Chemical | ~50 nih.gov |

Structural Modification and Derivative Synthesis

Beyond its direct synthesis, this compound undergoes various structural modifications to yield derivatives with enhanced or altered properties, expanding its utility.

Ethoxylation of this compound

Ethoxylation is a crucial chemical modification of this compound, leading to the production of polyoxyethylene sorbitan fatty acid esters, commonly known as Polysorbates ebi.ac.uknih.gov. This process involves the addition of ethylene (B1197577) oxide units to the hydroxyl groups of the sorbitan molecule ebi.ac.uk. Specifically, the ethoxylation of this compound results in the formation of Polysorbate 80, which is chemically referred to as ethoxylated this compound ebi.ac.uknih.govnih.gov. The numerical designation "80" in Polysorbate 80 indicates that approximately 80 units of ethylene oxide are incorporated into the sorbitan molecule during the ethoxylation process ebi.ac.uk.

Polysorbate 80 is characterized as a hydrophilic, nonionic surfactant, typically appearing as a viscous, yellow liquid with high viscosity ebi.ac.ukfishersci.fi. It exhibits high solubility in water, lower aliphatic alcohols, and benzene, although its solubility in fats is limited ebi.ac.ukfishersci.fi. These properties render Polysorbate 80 a versatile compound, widely utilized as an emulsifier, wetting agent, and formulation stabilizer across diverse industrial sectors ebi.ac.uknih.govfishersci.fi.

Synthesis of Related Sorbitan Esters

Sorbitan fatty acid esters constitute a family of nonionic lipophilic surfactants, synthesized through the esterification of dehydrated sorbitol (sorbitan) with various fatty acids fishersci.ca. The synthesis can follow either a one-step direct esterification process or a two-step approach scribd.comatamankimya.comhuanachemical.com. The two-step method typically involves an initial dehydration of sorbitol to sorbitan, often catalyzed by an acid such as phosphoric acid, at elevated temperatures (e.g., 150–200°C) atamankimya.com. This is followed by the esterification of the formed sorbitan with a chosen fatty acid, usually in the presence of an alkaline catalyst, at temperatures ranging from approximately 180–215°C scribd.comhuanachemical.com.

The selection of the fatty acid precursor allows for the creation of a diverse range of sorbitan esters, each possessing distinct hydrophilic-lipophilic balance (HLB) values, which dictate their efficacy as emulsifiers fishersci.ca. Common fatty acids employed in this synthesis include lauric acid, palmitic acid, stearic acid, and oleic acid fishersci.ca.

Examples of other significant sorbitan esters and their typical characteristics include:

Sorbitan Monolaurate: Synthesized using lauric acid, this ester typically has an HLB value of 8.6 fishersci.ca.

Sorbitan Monopalmitate: Prepared from palmitic acid, it generally exhibits an HLB value of 6.7 fishersci.ca.

Sorbitan Monostearate: Derived from stearic acid, this compound commonly has an HLB value of 4.7 fishersci.ca.

These related sorbitan esters, alongside this compound, are extensively used as emulsifiers and stabilizers in a wide array of applications fishersci.ca. The specific physical properties, such as solubility and melting point, are directly influenced by the nature and proportion of the fatty acid incorporated during synthesis.

Table 2: Common Sorbitan Esters, Precursors, and HLB Values

| Sorbitan Ester | Fatty Acid Precursor | HLB Value (Typical) |

| This compound | Oleic Acid | 4.3 nih.gov |

| Sorbitan Monolaurate | Lauric Acid | 8.6 fishersci.ca |

| Sorbitan Monopalmitate | Palmitic Acid | 6.7 fishersci.ca |

| Sorbitan Monostearate | Stearic Acid | 4.7 fishersci.ca |

Interfacial and Colloidal Science of Sorbitan Monooleate

Emulsification Mechanisms and Stability Enhancement

Sorbitan (B8754009) monooleate's effectiveness as an emulsifier stems from its unique molecular structure, which allows it to reduce interfacial tension and form stable films at the oil-water interface. wikipedia.orgresearchgate.netscialert.netwhiterose.ac.uk

Water-in-Oil Emulsion Formation and Stabilization

Sorbitan monooleate, commonly known as Span 80, is a highly effective water-in-oil (W/O) emulsifier due to its low Hydrophilic-Lipophilic Balance (HLB) value of approximately 4.3. huanachemical.comcnchemsino.comatamanchemicals.comwikipedia.orgatamanchemicals.comatamanchemicals.comcrodaagriculture.com This low HLB indicates its predominant lipophilic character, enabling it to preferentially reside in the oil phase and stabilize water droplets dispersed within it. cnchemsino.comatamanchemicals.com

The primary mechanism of W/O emulsion stabilization by this compound involves the formation of a protective interfacial film around the dispersed water droplets. wikipedia.org As a nonionic surfactant, this compound molecules adsorb at the oil-water interface, creating a physical barrier that prevents the coalescence and subsequent phase separation of water droplets. wikipedia.org This adsorption significantly reduces the interfacial tension between the oil and water phases, thereby lowering the energy required for emulsion formation and promoting a more stable dispersion. wikipedia.orgresearchgate.netwhiterose.ac.uk

Research indicates that this compound is particularly effective in forming stable W/O emulsions, even when compared to particle-stabilized systems. atamanchemicals.comwikipedia.org For instance, studies comparing this compound to hydrophobic silica (B1680970) particles for W/O emulsion stabilization have shown that while particles alone may not reduce interfacial tension, the addition of this compound significantly decreases it, leading to smaller and more uniform water droplets. researchgate.netwhiterose.ac.uk The stability of W/O emulsions is influenced by factors such as the water content, surfactant concentration, temperature, and agitation speed. scialert.netresearchgate.net Increasing the surfactant concentration generally enhances emulsion stability by strengthening the adsorption layer at the interface. researchgate.net

Synergistic Effects in Oil-in-Water Emulsion Stabilization (e.g., with Polysorbates)

While this compound is a primary W/O emulsifier, its utility extends to oil-in-water (O/W) emulsion stabilization when used in combination with hydrophilic surfactants, particularly polysorbates (e.g., Polysorbate 80, also known as Tween 80). huanachemical.comatamanchemicals.comatamanchemicals.comwikipedia.orgatamanchemicals.com This co-emulsifier approach leverages the complementary HLB values of the two surfactant types. This compound, with its low HLB, contributes to the stability of the oil phase, while polysorbates, with their high HLB, favor the water phase. atamanchemicals.comwikipedia.org

The synergistic interaction between this compound and polysorbates allows for the creation of emulsifying systems with a wide range of effective HLB values. atamanchemicals.comwikipedia.org By manipulating the ratio of this compound (Span) to polysorbate (Tween), formulators can achieve optimal stability for various oil and wax types. atamanchemicals.com This balanced HLB system forms a robust mixed interfacial film that effectively stabilizes O/W emulsions. For example, a combination of polyoxyethylene this compound palmitate (Tween 40) and this compound (Span 80) has been shown to result in durable emulsion formation. atamanchemicals.com The synergism between such surfactants and co-surfactants is a critical determinant of emulsion stability. cput.ac.za

Influence on Emulsion Viscosity and Droplet Dynamics

The presence of this compound also impacts the size distribution and behavior of emulsion droplets. Emulsions stabilized solely by solid particles tend to exhibit a polydisperse droplet size distribution with larger droplets. researchgate.netwhiterose.ac.uk However, the incorporation of this compound leads to the formation of smaller, more uniform droplets, indicating its role in facilitating the fragmentation of the dispersed phase during emulsification. researchgate.netwhiterose.ac.uk

Furthermore, the emulsifier film formed by this compound at the water/oil interface can undergo reorganization, which may affect the crystallization conditions of dispersed water droplets and, consequently, the long-term stability of the emulsion, as observed in calorimetry experiments related to water droplet freezing transitions. researchgate.net The chemical structure of co-surfactants, when used in conjunction with this compound, can also influence the rheological properties of emulsions, such as yield stress, impacting characteristics like pumpability. cput.ac.za

Monolayer Properties and Interfacial Films

The performance of this compound as an emulsifier is intrinsically linked to its behavior at interfaces, particularly its ability to form stable monolayers and interfacial films.

Interfacial Tension and Adsorption Phenomena

A fundamental property of this compound is its capacity to significantly reduce the interfacial tension between immiscible liquid phases, such as oil and water. wikipedia.orgresearchgate.netscialert.netwhiterose.ac.uk This reduction in interfacial tension is a prerequisite for the formation of stable emulsions, as it lowers the energy barrier for droplet dispersion. wikipedia.org

This compound achieves this by adsorbing at the oil-water interface, orienting its lipophilic oleate (B1233923) chain towards the oil phase and its hydrophilic sorbitan head group towards the water phase. This amphiphilic arrangement creates a stable interfacial film. wikipedia.org Studies have highlighted that while certain stabilizing agents, like hydrophobic silica particles, may not inherently reduce interfacial tension at the W-O interface, the inclusion of this compound in such systems effectively lowers it. researchgate.netwhiterose.ac.uk The concentration of this compound directly influences the strength of this adsorption at the interface, with higher concentrations leading to a more robust interfacial layer. researchgate.net Similar to this compound, natural components found in crude oil, such as asphaltenes and resins, also contribute to W/O emulsion stability by decreasing interfacial tension and forming stable interfacial films. scialert.net

Rheological Properties of Interfacial Films

The interfacial films formed by this compound exhibit specific rheological properties that contribute to emulsion stability. These properties relate to the film's resistance to deformation and its ability to withstand stresses that could lead to droplet coalescence. While direct detailed research findings on the specific rheological properties (e.g., dilational or shear viscoelasticity) of this compound interfacial films were not extensively detailed in the provided snippets, the broader impact on emulsion stability and droplet dynamics can be inferred.

The formation of a stable interfacial film by this compound acts as a mechanical barrier, impeding the thinning and rupture of the continuous phase film between approaching droplets. wikipedia.org In systems where particles are also present, the stability of emulsions can arise from the formation of a three-dimensional network of particles within the continuous oil phase. researchgate.netwhiterose.ac.uk However, the presence of this compound can lead to a reorganization of the emulsifier film at the water/oil interface, which can influence the crystallization behavior of dispersed water droplets and impact the long-term stability of the emulsion. researchgate.net The interplay between the chemical structure of co-surfactants and this compound can also significantly affect the bulk rheological properties of the emulsions, such as yield stress, which in turn influences processing characteristics like pumpability. cput.ac.za

Molecular Packing Density and Interfacial Arrangement

The molecular structure of this compound significantly influences its packing density and arrangement at interfaces. The presence of a double bond in the oleic acid chain imparts a bent conformation to the molecule, which hinders tight packing compared to saturated analogues. wikidata.org This structural characteristic contributes to the flexibility and fluidity observed at interfacial surfaces, attributed in part to the high motility of the sorbitan head group. wikidata.org

At interfaces, this compound forms a protective layer around dispersed droplets within an emulsion, acting as a barrier to prevent coalescence and phase separation, thereby stabilizing the emulsion structure. fishersci.se Molecular dynamics simulations have provided insights into the aggregation behavior of this compound (Span 80) at solid-water interfaces, such as those involving titanium dioxide (TiO2) rutile surfaces. These simulations reveal that the hydrocarbon chains of the surfactant molecules tend to attach to the solid surfaces, forming molecular layers that lie parallel to the surface. citeab.com This arrangement suggests a strong interaction between the hydrophobic tails of the surfactant and the solid substrate.

π–A Isotherm Analysis of Monolayers

The study of monolayers using π–A isotherms (surface pressure-molecular area isotherms) provides crucial information about the behavior and packing of surfactant molecules at interfaces. nih.gov For this compound (Span 80) monolayers, experimental analyses conducted over a temperature range of 22 to 42 degrees Celsius have demonstrated that increasing temperature leads to more expanded monolayers. wikidata.orggoogleapis.com This expansion is accompanied by a reduction in the surface compressional modulus and a decrease in the collapse pressure, indicating that elevated temperatures result in less condensed monolayer structures. wikidata.org

The inherent unsaturation in the oleic acid chain of this compound contributes to the formation of a less condensed monolayer when compared to saturated phospholipids (B1166683) of similar alkyl chain lengths. nih.gov Furthermore, research has established a significant correlation between the hydrophilic-lipophilic balance (HLB) values of surfactant mixtures containing this compound and their π–A isotherm parameters. fishersci.cagoogle.comlaballey.com Specifically, a strong linear relationship (with a determination coefficient of 0.95) has been observed between the ratios of the slopes from the compression stages of the π–A isotherms and the HLB values. fishersci.cagoogle.comlaballey.com This correlation highlights the utility of π–A isotherm analysis in predicting the interfacial behavior of this compound in complex surfactant systems.

Mobility of Surfactants at Liquid-Liquid Interfaces

The mobility of surfactants at liquid-liquid interfaces is a critical factor influencing emulsion stability and various interfacial phenomena. This compound (Span 80) is a well-characterized nonionic emulsifier, and its dynamic properties at interfaces have been extensively investigated. wikipedia.org Studies involving polyethoxylated this compound (Tween 80) at the toluene-water interface have explored parameters such as diffusion coefficients and surface characteristics, providing insights into its dynamic interfacial behavior. wikipedia.org

Comparative molecular dynamics simulations involving this compound (Span 80) and anionic surfactants like Sodium Dodecylsulfate (SDS) at rutile surfaces have indicated that Span 80 molecules exhibit a greater degree of attachment to these surfaces compared to SDS molecules. citeab.comthegoodscentscompany.com This difference in attachment suggests varying mobilities and adsorption strengths at solid-liquid interfaces, which can impact the long-term stability of dispersed systems.

Micellization and Aggregate Formation

The ability of this compound to form micelles and other aggregates is fundamental to its function as a surfactant. Micellization is a self-assembly process where surfactant molecules spontaneously form aggregates in solution above a certain concentration.

Critical Micelle Concentration (CMC) Studies

The Critical Micelle Concentration (CMC) is a defining characteristic of a surfactant, representing the threshold concentration above which individual surfactant molecules begin to aggregate into micelles. nih.govcenmed.com Below the CMC, surfactants predominantly exist as monomers, while above this concentration, they form micelles. nih.gov

For Polyoxyethylene (20) this compound (Polysorbate 80 or Tween 80), a common ethoxylated derivative of this compound, the CMC in pure water has been reported as 0.012 mM. Other sources indicate a CMC range of 0.05 to 0.15 mM for Polyoxyethylene (20) this compound. nih.gov

The CMC of nonionic surfactants, including Polysorbate 80, exhibits a complex dependence on temperature. Generally, the CMC initially decreases with increasing temperature, then may show a slight increase at higher temperatures. This initial decrease is primarily attributed to the reduced hydration of the hydrophilic oxyethylene groups at elevated temperatures, which favors the micellization process. Additionally, the CMC is influenced by the molecular structure, decreasing with an increase in the number of carbon atoms in the alkyl chain and increasing with a greater number of oxyethylene groups. For this compound (Span 80), the CMC in dodecane (B42187) has been reported as 1.9 × 10⁻⁵ M. At the water-oil interface, Span 80 demonstrates higher CMC values compared to shorter-chained sorbitan monolaurate (Span 20).

The following table summarizes reported CMC values for Polyoxyethylene (20) this compound (Tween 80) at different temperatures:

| Temperature (°K) | CMC (mM) |

| 298 | 0.015 |

| 303 | 0.011 |

| 313 | 0.0107 |

| 323 | 0.016 |

Thermodynamics of Micellization

The thermodynamic parameters of micellization provide insights into the spontaneity and energy changes associated with micelle formation. These parameters, including Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, can be derived from the temperature dependence of the CMC. cenmed.com

For polysorbates, including Polysorbate 80, the standard Gibbs free energy of micellization (ΔG°m) is consistently negative across the investigated temperature ranges, indicating that micelle formation is a spontaneous process. This negative value generally decreases monotonically as the temperature increases.

The micellization of polysorbates is largely an entropy-driven process, particularly at lower temperatures, characterized by a significant positive entropy value (ΔS°m). This increase in entropy is primarily attributed to the release of highly ordered water molecules from around the hydrophobic chains of the surfactant monomers as they aggregate to form micelles.

The enthalpy of micellization (ΔH°m) for polysorbates can vary with temperature; it may be endothermic at lower temperatures and become exothermic at higher temperatures. Both ΔH°m and ΔS°m typically show a monotonic decrease with increasing temperature. For this compound (Span 80), the standard free energy of micellization (ΔG°mic) becomes less negative as the hydrocarbon chain length of the oil phase increases, suggesting a less spontaneous reaction in such environments.

Mixed Micellar Systems and Interaction Parameters

This compound is frequently employed in mixed micellar systems, where its interactions with other surfactants can lead to enhanced or modified properties. For instance, this compound (Span 80) and its ethoxylated counterpart, polyoxyethylene this compound (Tween 80), can form mixed reverse micelles in water-in-n-decane microemulsions. In these mixed aggregates, Tween 80 molecules tend to penetrate the water core, while Span 80 molecules preferentially position themselves on the surface of the reverse micelle. The formation of hydrogen bonds between the surfactant molecules on the micelle surface plays a crucial role in stabilizing these mixed structures.

Furthermore, mixed micelles formed by sorbitan monolaurate (ALKEST® SP 20) and polyoxyethylene this compound (ALKEST® TW 80 Y) have demonstrated high loading efficiencies for encapsulating active ingredients such as ascorbic acid. Synergistic interactions have also been reported in binary mixed micellar solutions of nonionic polyoxyethylene sorbitan(20)monooleate (T80) and cationic lauryl amido propyl ammonium (B1175870) chloride (LAPACl). Research suggests that the penetration of the nonionic surfactant into ionic micelles can lead to mixed micelles with superior properties, highlighting the importance of the mixing ratio and preparation method for optimizing surfactant performance.

Computational and Theoretical Investigations

Predictive Modeling of Surfactant Systems

Predictive modeling employs computational techniques and theoretical frameworks to anticipate the behavior and properties of surfactant systems, such as emulsions and aggregates. These models are vital for optimizing formulations and understanding the underlying physicochemical principles. For sorbitan (B8754009) monooleate, such approaches have been applied to predict nanoemulsion stability and characterize mixed aggregates, providing a deeper understanding beyond empirical observations.

Artificial Neural Networks for Nanoemulsion Stability Prediction

Artificial Neural Networks (ANNs) have emerged as powerful tools for predicting the stability of complex systems like nanoemulsions, particularly those stabilized by surfactants such as sorbitan monooleate. Research has demonstrated the efficacy of ANNs in optimizing operational factors influencing emulsion stability and predicting phenomena like internal phase leakage.

One study investigated the emulsified liquid membrane (ELM) extraction process, where this compound (Span 80) served as a key surfactant with n-hexane as a diluent and nitric acid as the internal phase. The primary challenge addressed was the stability of the emulsion mdpi.com. By optimizing various operational factors, a significant improvement in emulsion stability was observed. For instance, the rupture rate (Tr) decreased to a minimum value of 0.07% when the Span 80 concentration was optimized at 2% weight/weight, with an emulsification time of 3 minutes and a stirring speed of 250 rpm mdpi.com.

An ANN model was subsequently employed to predict the volume of the internal phase leaking into the outer phase mdpi.com. The performance of this ANN model was evaluated using statistical coefficients and Root Mean Square Error (RMSE) values, demonstrating high accuracy. The statistical coefficients (R-values) were consistently high and close to 1 across different phases of evaluation: R_training = 0.99724, R_validation = 0.99802, R_test = 0.99852, and R_all data = 0.99772. Concurrently, the RMSE errors were minimal, indicating strong predictive capability: RMSE_training = 0.0378, RMSE_validation = 0.0420, RMSE_test = 0.0509, and RMSE_all data = 0.0406 mdpi.com. These findings highlight the potential of ANNs in accurately predicting and optimizing the stability of this compound-stabilized emulsions.

Table 1: Artificial Neural Network Model Performance for Emulsion Stability Prediction mdpi.com

| Metric | Training | Validation | Test | All Data |

| R-value | 0.99724 | 0.99802 | 0.99852 | 0.99772 |

| RMSE Error | 0.0378 | 0.0420 | 0.0509 | 0.0406 |

Theoretical Models for Mixed Aggregate Characterization

Theoretical models, particularly molecular dynamics simulations, provide atomic-level insights into the aggregation behavior of surfactants like this compound and their interactions in mixed systems. These models are crucial for characterizing the structure, dynamics, and stability of various aggregates.

Molecular dynamics simulations have been utilized to study the aggregation structures of this compound (SPAN80) surfactant at titanium dioxide (TiO2) rutile/water interfaces researchgate.netscielo.org.mx. These simulations revealed that this compound molecules tend to aggregate similarly across different crystallographic orientations of rutile (001), (100), and (110) researchgate.netscielo.org.mx. A key finding was that the hydrocarbon chains of the surfactant molecules were observed to attach to the solid surfaces researchgate.netscielo.org.mx. Density profiles and angular distributions further indicated that the surfactant molecules formed molecular layers parallel to the surface researchgate.net. On the (100) and (110) surfaces, where oxygen atoms were exposed, surfactants attached along the sites between the lines of these oxygen atoms researchgate.net. Diffusion coefficients for the aggregates were also calculated to determine molecular mobility on the surfaces, showing that SPAN80 molecules were more strongly attached to these surfaces compared to Sodium Dodecylsulfate (SDS) molecules researchgate.net.

Further computational investigations have involved extensive all-atom molecular dynamics calculations on the water-squalane interface with varying loadings of this compound (SPAN80) researchgate.net. These studies analyzed the surface tension equation of state, desorption free energy profiles as a function of loading, and evaluated escape times for adsorbed SPAN80 into the bulk phases researchgate.net. While discrepancies between simulated and experimental adsorption isotherms were noted, the densities of the adsorbed monolayer at the Critical Micelle Concentration (CMC) generally agreed with experimental data, and reasonable agreement was achieved for interfacial tension at CMC researchgate.net.

Theoretical models also extend to understanding mixed surfactant systems. For instance, models have been proposed to describe nonionic surfactant adsorption, considering aspects like homogeneous adsorbed layers or multi-stage adsorption processes scielo.org.mx. In the context of mixed aggregates, theoretical models aim to rationalize and predict properties such as the shape, size, and CMC of mixed micelles uc.pt. For systems comprising mixed ionic-non-ionic surfactants, the composition of ionic species in solution and aggregates can be precisely determined using ion-selective electrodes uc.pt. Studies on mixed micelles, such as those involving sodium deoxycholate and polyoxyethylene this compound (Tween SO), have shown synergistic formation, particularly for non-ionic-rich compositions uc.pt.

Applications in Advanced Materials and Nanotechnology Research

Nanoemulsion Formulation and Stabilization

Nanoemulsions, characterized by droplet sizes in the 20–200 nm range, often appear transparent or translucent and are crucial for various applications due to their enhanced stability and penetration capabilities. mdpi.com Sorbitan (B8754009) monooleate is frequently used in conjunction with other surfactants, such as polysorbates, to achieve optimal nanoemulsion stability. nih.govpeerj.comugm.ac.id

The synthesis of stable nanoemulsions using sorbitan monooleate involves the optimization of several parameters, including surfactant concentration, sonication time, and sonication power. Studies have shown that these parameters significantly influence the resulting droplet size and stability of the nanoemulsions.

For instance, in the preparation of oil-in-water nanoemulsions from palm oil, optimal conditions were identified as 5 mL of surfactant concentration, 15 minutes of sonication time, and 100 W of sonication power, yielding nanoemulsions with a droplet size of 320.2 nm and a zeta potential of -20.6 mV. researchgate.netaip.org However, the stability of these nanoemulsions was limited to five days at room temperature, indicating a need for further investigation into stability enhancement. researchgate.netaip.org

Another study optimizing oil-in-water nanoemulsions for delivering poorly soluble compounds utilized a mixture of ionic surfactin (B1297464) and non-ionic polyethylene (B3416737) glycol this compound. High-pressure homogenization proved more effective than sonication in reducing particle size and polydispersity index. While nanoemulsions containing only polyethylene glycol this compound showed the smallest droplet sizes, their low pH made them unsuitable for certain applications. mdpi.com Increasing the amount of polyethylene glycol this compound was observed to cause nanoemulsion droplets to grow after 30 days of storage. mdpi.com

In a study involving water-in-diesel fuel nanoemulsions, a mixture of 20% this compound and 80% polyethoxylated (20 EO) sorbitan trioleate, with an HLB of 10, was used for stabilization. The mean droplet sizes, ranging from 19.3 to 39 nm, were found to depend on the water content and the concentration of the blend emulsifiers. researchgate.net

The use of this compound in combination with polysorbate 80 has also been explored for açaí-based nanoemulsions. A combination with an HLB of 13 and a surfactant-to-oil ratio (SOR) of 9:1 resulted in smaller droplet sizes (around 200 nm) and maintained stability during storage. This compound, with its low HLB value (4.3), can inhibit Ostwald ripening by preventing the release of chemical compounds from smaller to larger droplets through the external phase. peerj.com

The following table summarizes some research findings on nanoemulsion synthesis parameters:

| Study | Surfactant/Co-surfactant | Optimal Parameters (if specified) | Droplet Size | Zeta Potential | Stability Observations |

| Palm Oil Nanoemulsion researchgate.netaip.org | This compound & Polyoxyethylene sorbitan monopalmitate | 5 mL surfactant, 15 min sonication, 100 W sonication power | 320.2 nm | -20.6 mV | Stable for 5 days at room temperature |

| CBD Oil Nanoemulsion mdpi.com | Polyethylene glycol this compound & Surfactin | High-pressure homogenization | Smallest with only PEG this compound (specific size not given, but generally smaller than sonication) | Not specified for smallest droplet size, but negative zeta potential observed with ionic surfactin | Increase in PEG this compound caused droplet growth after 30 days; relative stability observed |

| Water-in-Diesel Nanoemulsion researchgate.net | 20% this compound & 80% Polyethoxylated (20 EO) sorbitan trioleate (HLB 10) | Not specified, but dependent on water content and emulsifier concentration | 19.3 - 39 nm | Not specified | Not specified |

| Açaí-based Nanoemulsion peerj.com | Polysorbate 80 & this compound (HLB 13, SOR 9:1) | Not specified | ~200 nm | Not specified | No statistically significant difference in size during storage |

| Coconut Oil Nanoemulsion scientific.net | Polysorbate 80 & this compound (2:1 and 3:1 ratio) | Simple homogenization (13,500 rpm, 10 minutes) | 100-500 nm | -41.51 to -16.97 mV | Stable for at least 7 days at 8 °C; 30% coconut oil, 22.5% polysorbate 80, 7.5% this compound stable for 1 temperature cycle |

| Synthetic Chalcone Nanoemulsion nih.gov | This compound | Not specified | 272.4 to 296.2 nm | Not specified | PDI between 0.24 and 0.34, indicating heterogeneity |

This compound is utilized in Enhanced Oil Recovery (EOR) methods, particularly in chemical EOR, where nanoemulsions are employed to reduce the interfacial tension between the surfactant and the oil, thereby improving oil displacement efficiency. aip.orgacs.org

Nanoemulsions containing this compound and polyoxyethylene sorbitan monopalmitate have been investigated for their potential in EOR applications, aiming to produce stable oil-in-water nanoemulsions at a lower cost using refined palm oil. researchgate.netaip.org

The ability of this compound to reduce interfacial tension (IFT) is critical for its application in EOR systems. A lower IFT facilitates the mobilization of trapped oil by reducing capillary forces. acs.org

Studies have shown that a combination of this compound (Span 80) and polysorbate 80 (Tween 80) can significantly lower the interfacial tension between oil and water phases. researchgate.net This synergistic effect is attributed to Span 80 being more lipophilic and Tween 80 being more hydrophilic, allowing the surfactant mixture to effectively reduce IFT by positioning itself on both sides of the interface. researchgate.net

The measured values of critical micelle concentration (CMC) and minimum interfacial tension further highlight the efficiency of these surfactants. For instance, the adsorption efficiency of Tween 80 has been reported to be higher than that of this compound, and their binary mixtures can create efficiently packed interfacial films, leading to improved emulsion stability. researchgate.net

Role in Enhanced Oil Recovery (EOR) Formulations

Polymer and Composite Material Integration

This compound also serves as an emulsifier and size controller in the synthesis of various polymer and composite materials, influencing particle size and emulsion stability during polymerization processes.

This compound is instrumental in the preparation of polyblend microspheres, such as those composed of polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). These microspheres are often synthesized via emulsification-solvent evaporation methods in water-in-oil (W/O) emulsions, where this compound acts as an emulsion stabilizer and size controller. researchgate.netresearchgate.netresearchgate.netdntb.gov.uagoogle.com

Research has demonstrated that the particle size of PLA/PCL microspheres decreases with an increasing volume of this compound, increased emulsion stirring speed, and longer dispersion times. researchgate.net Microspheres ranging from 0.4 μm to 10 μm have been obtained, with observations indicating both spherical and aggregated forms. researchgate.net

In the fabrication of nefopam (B83846) hydrochloride-loaded poly-3-hydroxybutyrate/poly-(ɛ-caprolactone) biodegradable microspheres, 0.5% w/v this compound was used as an emulsifier in a double emulsion solvent evaporation technique, followed by sonication. tandfonline.comchitkara.edu.in

Beyond polyblend microspheres, this compound contributes to emulsion stabilization and size control in broader polymer synthesis applications. It is used as a non-ionic surfactant in emulsion polymerization processes.

For example, in the inverse emulsion photopolymerization of acrylamide, this compound (Span 80) acts as the water-in-oil emulsifier. While it functions as an emulsifier, kinetic studies suggest it can also act as a retarder in this specific polymerization process. kpi.ua

In the emulsion co-polymerization of P-Methyl Styrene with Methyl Methacrylate, this compound (Span 80) was used as a non-ionic surfactant. It was observed that the conversion time of monomer into polymer was longer with Span 80 compared to an ionic surfactant like dodecyl sulfate (B86663) (SDS). ljast.ly

This compound has also been explored as an environmentally friendly surfactant in the preparation of polyacrylate emulsions, contributing to emulsion properties like viscosity, residual monomer, molecular weight, stability, glass transition temperature, and particle diameter. researchgate.net

Bio-based Polyurethane Monomer Development

This compound (SP) has emerged as a promising renewable polyol for the synthesis of bio-based waterborne polyurethanes (WPUs), offering a pathway to materials with enhanced versatility and mechanical properties. atamanchemicals.comwikipedia.org Research has explored the use of SP in conjunction with castor oil to design and prepare WPUs exhibiting anti-ultraviolet, corrosion resistance, and excellent mechanical characteristics. atamanchemicals.comwikipedia.org

Studies have systematically investigated the impact of hydroxyl ratios between SP and castor oil on the chemical structures and properties of WPU dispersions and their resulting films. atamanchemicals.comwikipedia.org The fabricated WPU films demonstrated superior mechanical and thermo-physical properties, attributed to the formation of extensive hydrogen bonding, the presence of rigid furan (B31954) rings, and high crosslinking densities within their structure. atamanchemicals.comwikipedia.org Notably, these bio-based WPU films exhibited remarkable strength, capable of lifting objects 10,330 times their own weight. atamanchemicals.comwikipedia.org Furthermore, the coatings derived from these WPUs showed effective anticorrosive performance, maintaining their protective qualities on tinplate for up to six months with a corrosion protection efficiency of 95.39%, and displayed excellent resistance to ultraviolet radiation in the 200–400 nm range. atamanchemicals.comwikipedia.org

Beyond its role as a direct polyol, this compound has also been utilized to modulate the properties of existing castor oil-based waterborne polyurethanes. This modulation imparted UV absorption capabilities and increased the crosslinking density of the material, leading to excellent mechanical properties, including a tensile strength of 26.32 MPa. fishersci.com In another development, the incorporation of dehydrated this compound (SP) into the WPU skeleton, by modulating the content of traditional trifunctional polyols like trimethylolpropane, resulted in WPUs with exceptional wear resistance and mechanical performance, achieving tensile strengths as high as 39.19 MPa. fishersci.fi this compound has also been included in the synthesis of bio-based polyurethanes containing imine bonds, alongside castor oil, epoxy soybean oil, and glycerol (B35011) monostearate, to develop materials with self-healing properties under UV light. nih.gov

Table 1: Mechanical and Protective Properties of Bio-based Waterborne Polyurethanes (WPUs) Modified with this compound

| Property | Value/Observation | Source |

| Weight-lifting capacity | 10,330 times own weight | atamanchemicals.comwikipedia.org |

| UV resistance | Effective in 200–400 nm range | atamanchemicals.comwikipedia.org |

| Anticorrosion period (tinplate) | Up to 6 months | atamanchemicals.comwikipedia.org |

| Corrosion protection efficiency | 95.39% | atamanchemicals.comwikipedia.org |

| Tensile strength (castor oil-based WPU) | 26.32 MPa | fishersci.com |

| Tensile strength (SP-modulated WPU) | Up to 39.19 MPa | fishersci.fi |

Interfacial Phenomena in Diverse Material Systems

This compound (Span 80), as a nonionic, lipophilic surfactant, is widely employed in managing interfacial phenomena across various material systems. ereztech.comfishersci.se Its amphiphilic structure, characterized by both hydrophilic and lipophilic groups, enables it to act as an effective emulsifier, particularly for water-in-oil emulsions. americanelements.comereztech.com

Research has focused on evaluating the interfacial behavior of sorbitan surfactants, including this compound, at different interfaces such as liquid-air, liquid-liquid, and solid-air. fishersci.cafishersci.com These studies involve detailed interfacial tension measurements to determine critical micelle concentration (cmc), interfacial tension at the cmc (gamma(cmc)), surface pressure at the cmc (pi(cmc)), area per molecule at the cmc (A(cmc)), and the standard free energies of micellization (ΔG°mic) and adsorption (ΔG°ad). fishersci.caamericanelements.com It has been observed that this compound (Span 80) exhibits higher cmc values and a larger molecular area compared to its shorter-chained or saturated counterparts. fishersci.caamericanelements.com The nature of the oil phase also significantly influences these properties; an increase in the hydrocarbon chain length of the oil phase leads to increased gamma(cmc) and cmc values, while simultaneously decreasing pi(cmc) and A(cmc). americanelements.com The effect of temperature on both the bulk material properties and the behavior of monolayers at the water-air interface has also been investigated. fishersci.com

Coatings and Dispersants in Pigment Systems

This compound is effectively utilized as a wetting agent and dispersant in various pigment systems. It plays a crucial role in color cosmetics and sun care products, where it facilitates the uniform dispersion of pigments and inorganic sunscreens like zinc oxide and titanium dioxide. fishersci.senih.gov Its efficacy extends to acting as a dispersing agent for liquids that are otherwise insoluble in other lipophilic liquids. fishersci.se

Textile and Leather Processing Aids (e.g., antistat, lubricant)

This compound serves as a valuable processing aid in the textile and leather industries. Specifically, certain grades of this compound, such as MONEMUL® - 80Hi, are used in textiles for their antistatic, softening, and lubricating properties, particularly in fabric softeners. ereztech.com The compound also functions as a lubricant for both textile and leather materials. ereztech.comfishersci.se Generally, sorbitan esters are known to enhance the dye receptivity and softness of fabrics, contributing to improved product quality. fishersci.at Additionally, polyoxyethylene (20) this compound (Polysorbate 80), an ethoxylated derivative, is utilized as a fiber lubricant and antistatic agent in the textile sector. mims.com

Biodiesel Flow Property Enhancement

This compound (SMO), also referred to as CMOST, has demonstrated significant utility in enhancing the flow properties of biodiesel. This is particularly critical for addressing issues such as fuel filter blockage in B-20 biodiesel, which is often caused by the agglomeration of monoglycerides (B3428702) at lower temperatures. fishersci.cacenmed.comwikipedia.org

Research indicates that the addition of SMO surfactant can substantially improve key cold flow parameters, specifically reducing the cloud point (CP) and cold filter plugging point (CFPP). Studies have shown that adding 0.10%w to 1%w of SMO can decrease the CP by up to 4.80°C and the CFPP by up to 2°C. fishersci.cacenmed.comwikipedia.org In some formulations, the combined addition of SMO and octanol (B41247) has been observed to reduce the CP by 4.6°C and the CFPP by 3°C. scribd.com SMO's effectiveness stems from its ability to prevent the formation and growth of saturated monoglyceride (SMG) deposits, which are responsible for poor cold flow properties. cenmed.comscribd.com Its molecular structure, characterized by long hydrocarbon chains and sterically large end groups, is believed to be crucial in inhibiting crystal growth and agglomeration in biodiesel. cenmed.com

Further detailed research findings, supported by techniques such as particle size analysis and Differential Scanning Calorimetry (DSC), illustrate the mechanism of this enhancement. Particle size analysis revealed that the addition of SMO and octanol reduced the diameter of monoglyceride particles from a range of 8.18-68.30 µm to 0.29-8.88 µm. scribd.com DSC measurements also confirmed a decrease in the onset temperature of crystal/wax formation, for instance, from 9.79°C to 4.97°C with the inclusion of SMO and octanol, further substantiating its role in improving cold flow characteristics. scribd.com

Table 2: Impact of this compound (SMO) on Biodiesel Cold Flow Properties

| Parameter | SMO Concentration (%w) | CP Reduction (°C) | CFPP Reduction (°C) | Source |

| CP/CFPP | 0.10% - 1% | Up to 4.80 | Up to 2 | fishersci.cacenmed.comwikipedia.org |

| CP/CFPP | 0.1% - 1% (with octanol) | 4.6 | 3 | scribd.com |

Table 3: Monoglyceride Particle Diameter Reduction with SMO and Octanol Addition

| Particle Size Category | Before SMO/Octanol (µm) | After SMO/Octanol (µm) | Source |

| Small | 8.18 | 0.29 | scribd.com |

| Medium | 38.17 | 3.62 | scribd.com |

| Large | 68.30 | 8.88 | scribd.com |

Table 4: Onset Temperature of Crystal/Wax Formation with SMO and Octanol Addition

| Condition | Onset Temperature (°C) | Source |

| Without SMO/Octanol | 9.79 | scribd.com |

| With SMO/Octanol | 4.97 | scribd.com |

Sorbitan Monooleate in Pharmaceutical Science Research in Vitro and Excipient Functionality

Excipient Functionality in Drug Formulations

As a pharmaceutical excipient, sorbitan (B8754009) monooleate serves multiple critical functions, primarily acting as an emulsifier, stabilizer, and solubilizer. atamanchemicals.comcnchemsino.comhuanachemical.comatamanchemicals.comatamanchemicals.com

Sorbitan monooleate is extensively employed as a wetting agent and dispersant in lipophilic pharmaceutical bases. wikipedia.orgatamanchemicals.comatamanchemicals.com Its ability to reduce interfacial tension between immiscible components allows for the uniform distribution of insoluble particles within an oily matrix. wikipedia.orgcnchemsino.com This property is particularly valuable for materials such as zinc oxide, calamine, and penicillin, ensuring their homogeneous dispersion in various formulations. wikipedia.orgatamanchemicals.comatamanchemicals.com This functionality is crucial for achieving consistent product quality and therapeutic efficacy in topical creams, ointments, and other oil-based preparations. atamanchemicals.comcnchemsino.com

While this compound itself is largely insoluble in water, its unique amphipathic structure allows it to contribute to the solubilization of poorly water-soluble compounds. wikipedia.orgcnchemsino.comhuanachemical.com With its low HLB value, it is primarily suited for W/O emulsions. However, when combined with surfactants possessing higher HLB values, such as polyoxyethylene (20) this compound (Polysorbate 80), it can form stable oil-in-water (O/W) emulsions and enhance the solubility of hydrophobic drugs. wikipedia.orgcnchemsino.comatamanchemicals.com This characteristic is leveraged in drug delivery systems to improve the bioavailability of lipophilic active pharmaceutical ingredients. wikipedia.orghuanachemical.com

Solubilization of Poorly Water-Soluble Compounds

Interaction with Biological Transport Systems

Pharmaceutical excipients, including this compound and its derivatives, are increasingly recognized for their potential to influence the activity of metabolic enzymes and transporters, thereby affecting the pharmacokinetics of co-administered drugs. acs.orgchemsrc.commedchemexpress.com

While this compound (Span 80) is a key lipophilic surfactant, its polyethoxylated derivative, polyoxyethylene (20) this compound (Polysorbate 80 or Tween 80), has been more extensively studied for its in vitro modulatory effects on efflux transporters, particularly P-glycoprotein (P-gp). wikipedia.orgatamanchemicals.comatamanchemicals.comacs.orgresearchgate.netresearchgate.netnih.govglobalresearchonline.net P-gp is a crucial ATP-binding cassette (ABC) transporter involved in multidrug resistance by actively pumping drugs out of cells. researchgate.netglobalresearchonline.netresearchgate.net

Studies have demonstrated that polyoxyethylene (20) this compound can significantly inhibit the efflux actions of P-gp, leading to an increased intracellular accumulation of P-gp substrate drugs. For instance, in MDCK-MDR1 cells, polyoxyethylene (20) this compound (Tween 80) at concentrations of 10 µM and 200 µM significantly increased the intracellular concentration of digoxin, a known P-gp substrate. acs.orgresearchgate.netnih.gov Similarly, 0.01% v/v of polyoxyethylene (20) this compound was shown to increase the accumulation of daunorubicin (B1662515) in resistant Ehrlich ascites tumor cells, and it reduced the efflux ratio of rhodamine 123 in excised rat intestinal mucosa. globalresearchonline.net

The inhibitory concentration (IC50) for polyoxyethylene (20) this compound (Tween 80) on P-gp activity has been reported as 45.29 µM. acs.orgresearchgate.netnih.gov These findings suggest a potential role for such excipients in overcoming transporter-mediated drug resistance.

Table 1: In Vitro P-glycoprotein (P-gp) Inhibitory Effects of Polyoxyethylene (20) this compound (Tween 80)

| Excipient (Concentration) | Effect on Intracellular Digoxin Accumulation (MDCK-MDR1 cells) | IC50 (µM) for P-gp Inhibition | Reference |

| Polyoxyethylene (20) this compound (10 µM) | Significant increase (p = 0.001) | - | acs.orgresearchgate.netnih.gov |

| Polyoxyethylene (20) this compound (200 µM) | Significant increase (p < 0.0001) | - | acs.orgresearchgate.netnih.gov |

| Polyoxyethylene (20) this compound | - | 45.29 | acs.orgresearchgate.netnih.gov |

The mechanisms by which polyoxyethylene (20) this compound (Polysorbate 80) inhibits efflux transporters like P-gp are multifaceted. One proposed mechanism involves the excipients affecting the lipid membranes of cells, which can indirectly inhibit P-gp activity. pensoft.net By altering membrane fluidity or integrity, these excipients may interfere with the proper function of membrane-bound transporters. pensoft.net

Additionally, some studies suggest that these compounds may directly interact with P-gp, influencing its ATPase activity. P-gp-mediated drug efflux is an ATP-dependent process, and the stimulation of P-gp ATPase activity by substrate drugs is crucial for their transport. globalresearchonline.net While specific detailed mechanisms for polyoxyethylene (20) this compound itself are still under investigation, related studies on other excipients and polyethoxylated derivatives indicate that they can inhibit the basal ATPase activity of transporters. researchgate.net This inhibition can lead to a decrease in the energy available for drug efflux, thereby increasing intracellular drug accumulation and potentially enhancing drug absorption. globalresearchonline.netpensoft.net

In Vitro Modulation of Efflux Transporters (e.g., P-glycoprotein)

Role in Lipid-Based Formulations

This compound is widely utilized in pharmaceutical applications due to its emulsifying, dispersing, and wetting properties wikipedia.orgfishersci.ca. It serves as a wetting agent and dispersant within lipophilic pharmaceutical bases, aiding in the incorporation of materials like zinc oxide, calamine, and penicillin wikipedia.org. Furthermore, its inclusion in drug delivery systems has been shown to improve the bioavailability of lipophilic compounds wikipedia.org. In the context of lipid-based formulations, particularly oleogels, this compound is crucial for stabilizing emulsions and enhancing the dispersion of various components within the oil matrix wikipedia.orgmdpi.com.

Modification of Oleogel Physicochemical Parameters

The incorporation of this compound can significantly influence the physicochemical properties of oleogels. In glyceryl monostearate (GMS)-based oleogels, the addition of this compound (Span 80) has been observed to increase both gel strength and stability mdpi.com.

The following table summarizes the observed effects of this compound on the physicochemical parameters of soy wax/rice bran oil-based oleogels:

Table 1: Influence of this compound on Physicochemical Parameters of Soy Wax/Rice Bran Oil-Based Oleogels

| Physicochemical Parameter | Effect of this compound (EML3) | Reference |

| Oil Binding Capacity | >98% (independent of emulsifier) | dntb.gov.ua |

| Surface Topography | Smoothed surface | dntb.gov.ua |

| Firmness | Unaffected | dntb.gov.ua |

| Elastic Component | Unaffected | dntb.gov.ua |

| Relaxing Characteristics | Lower relaxing characteristics | dntb.gov.ua |

Influence on Fat Crystallization and Polymorphism in Oleogels

This compound also plays a role in modulating the crystallization behavior and polymorphic forms of fats within oleogel systems. In soy wax/rice bran oil-based oleogels, the inclusion of this compound (EML3) led to the slowest crystallization profile among the tested emulsifiers dntb.gov.ua. This particular formulation (EML3) was characterized by densely packed crystal molecules and the largest crystallite size, attributed to its low d-spacing dntb.gov.ua.

A study evaluating the effects of both sorbitan monostearate (SMS) and this compound (SMO) on the crystallization and consistency behaviors of cocoa butter demonstrated that SMO, alongside SMS, influences these properties researchgate.net. While sorbitan monostearate showed more pronounced effects, the evaluation of this compound in this context indicates its capacity to modify the crystallization patterns of lipid systems researchgate.net. Emulsifiers, including sorbitan esters, can alter fat crystallization and polymorphic transitions, which is a critical consideration in developing structured lipid systems mdpi.com.

Table 2: Influence of this compound on Crystallization Parameters in Oleogels

| Crystallization Parameter | Effect of this compound (EML3) in Soy Wax/Rice Bran Oil Oleogels | Reference |

| Crystallization Profile | Slowest crystallization profile | dntb.gov.ua |

| Crystal Packing | Densely packed crystal molecules | dntb.gov.ua |

| Crystallite Size | Largest crystallite size | dntb.gov.ua |

| Influence on Cocoa Butter Crystallization | Influences crystallization and consistency behaviors | researchgate.net |

Sorbitan Monooleate in Food Science Research Functionality and Methodologies

Emulsification and Texture Modification in Food Systems

Sorbitan (B8754009) monooleate's primary function in food science revolves around its emulsifying capabilities, which directly impact the stability and textural attributes of a wide array of food products.

Role in Emulsion Stability and Texture Control

Sorbitan monooleate acts as a stabilizing agent by reducing the interfacial tension between immiscible phases, such as oil and water, thereby preventing their separation and promoting a more stable emulsion structure. researchgate.netthegoodscentscompany.com While it is highly effective in forming water-in-oil (W/O) emulsions, SMO is frequently employed in conjunction with higher HLB emulsifiers, such as Polysorbate 80 (Tween 80), to achieve stable oil-in-water (O/W) emulsions or to create customized emulsifier systems tailored to specific food formulations. wikipedia.orgresearchgate.netdaneshyari.comuni.lu

Functionality as Aerating, Wetting, and Dispersing Agent

Beyond its primary role as an emulsifier, this compound exhibits properties as a non-ionic surfactant with good wetting and dispersing capabilities. wikipedia.orgwikidata.orguni.lu In confectionery and fine bakery products, SMO can serve as an aerating agent, contributing to improved volume and texture in items like cakes. It also enhances the wettability and dispersibility of powdered food products, particularly those containing fats or oils, such as creamers and instant soups, by facilitating their rehydration and uniform mixing. wikipedia.org As a dispersant, SMO aids in preventing the aggregation of particles in various food applications, contributing to a more uniform product. wikipedia.orgwikidata.orguni.lu

Control of Crystallization in Food Products

This compound is recognized for its ability to influence and modify the crystallization patterns of oils and fats in food products. wikidata.orgdaneshyari.com In chocolates and other fat-based confectionery items, SMO plays a role in controlling crystallization, which is crucial for achieving a desirable smooth mouthfeel and preventing undesirable phenomena like fat bloom. wikipedia.orgresearchgate.netthegoodscentscompany.com Research has explored the effects of SMO on the crystallization and consistency behaviors of cocoa butter, indicating its potential as a crystal modifier. While sorbitan monostearate (SMS) has shown more pronounced effects in some studies regarding the onset of crystallization temperature and consistency of cocoa butter, SMO still contributes to the controlled crystallization necessary for optimal product quality.

Extraction Methodologies in Food Science

This compound has gained attention in food science for its application in advanced extraction methodologies, offering a non-toxic and efficient alternative to traditional organic solvents for isolating bioactive compounds.

Surfactant-Assisted Extraction of Bioactive Compounds (e.g., Capsaicinoids)

This compound has demonstrated efficacy as a non-toxic surfactant in the extraction of bioactive compounds from plant materials. Notably, it has been extensively investigated for the surfactant-assisted extraction of capsaicinoids, including capsaicin (B1668287) and dihydrocapsaicin (B196133) (DHC), from sources such as dehydrated serrano chili. Studies have shown that solutions containing this compound can be as effective as conventional organic solvents like methanol (B129727) in recovering these pungent compounds. The use of surfactants in extraction, particularly through emulsion and nanoemulsion systems, is advantageous as these solutions can more efficiently support both hydrophilic and hydrophobic molecules, potentially eliminating the need for hazardous organic solvents.

Optimization of Extraction Parameters and Efficiency

To maximize the yield of bioactive compounds, the extraction process using this compound solutions has been subject to optimization studies. A Box-Behnken design, a statistical experimental design, has been employed to systematically evaluate and optimize parameters such as particle size, processing temperature, and sorbitan concentration for the extraction of capsaicin, DHC, and polyphenols.

Research findings indicate that the highest extraction yields for capsaicin and DHC from dehydrated serrano chili were achieved under specific conditions. Optimal parameters included a sorbitan concentration of 2%, an extraction temperature of 65 °C, and a particle size of 40 mesh. Under these optimized conditions, capsaicin extraction reached approximately 620 mg per 100 g dry weight (dw), while DHC extraction yielded approximately 520 mg per 100 g dw. Furthermore, the studies revealed that the total polyphenol content in the extracts increased with higher extraction temperatures, and extracts prepared from 40 mesh particles exhibited the highest antioxidant potential. These results underscore the potential of this compound solutions as an effective, non-toxic, and environmentally responsible method for the recovery of valuable capsaicinoids and other bioactive compounds from food sources.

Table 1: Optimized Parameters and Yields for Capsaicinoid Extraction using this compound Solutions

| Parameter | Optimal Value | Capsaicin Yield (mg/100g dw) | Dihydrocapsaicin Yield (mg/100g dw) |

| Sorbitan Concentration | 2% | ~620 | ~520 |

| Temperature | 65 °C | ~620 | ~520 |

| Particle Size | 40 mesh | ~620 | ~520 |

Environmental Fate and Biodegradation Research

Environmental Remediation Applications

Sorbitan (B8754009) monooleate, particularly its polyoxyethylated derivative, polyoxyethylene sorbitan monooleate (commonly known as Polysorbate 80 or Tween 80), plays a role in enhancing the remediation of contaminated environments, primarily by improving the bioavailability of hydrophobic organic compounds (HOCs).

Surfactant-Enhanced Phytoremediation (SEPR) is a promising technology for cleaning up sites contaminated with HOCs, which often exhibit low bioavailability to plants and microorganisms due to their strong affinity for soil matrices. maxwellsci.combioline.org.br Surfactants, such as polyoxyethylene this compound (Tween 80), have been extensively investigated for their ability to overcome these limitations. maxwellsci.combioline.org.brscience.govnih.govnih.gov

Studies have demonstrated that the presence of polyoxyethylene this compound can significantly enhance the dissipation of HOCs, such as pyrene (B120774), in soils. maxwellsci.com It achieves this by increasing the mass transfer and bioavailability of these compounds, thereby facilitating their degradation and uptake by plants. maxwellsci.combioline.org.brhnu.edu.cn For instance, research involving Sudan grass (Sorghum sudanense) showed that the addition of polyoxyethylene this compound enhanced pyrene dissipation, with significantly higher removal ratios in planted soils with the surfactant compared to those without. maxwellsci.com Similarly, in co-contaminated soils (heavy metals and petroleum hydrocarbons), the application of polyoxyethylene this compound, often in combination with other amendments like citric acid, has been shown to improve the performance of plants like alfalfa (Medicago sativa L.) by enhancing rhizosphere microbial number and activity. nih.govnih.gov These findings underscore the potential of surfactants to reinforce the removal of HOCs in contaminated sites by improving their accessibility for plant uptake and microbial biodegradation. maxwellsci.com

The fundamental mechanism by which this compound and its derivatives enhance environmental remediation lies in their amphiphilic nature. As emulsifiers, they possess both hydrophilic and lipophilic regions, enabling them to interact with and effectively solubilize hydrophobic compounds in aqueous environments. smolecule.commaxwellsci.combioline.org.brhnu.edu.cnmdpi.comontosight.ai This property is crucial for increasing the apparent aqueous solubility and microbial bioavailability of HOCs that are otherwise strongly adsorbed to soil particles and thus inaccessible to degrading microorganisms. maxwellsci.comhnu.edu.cn